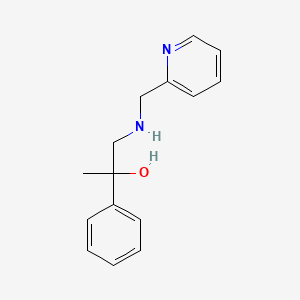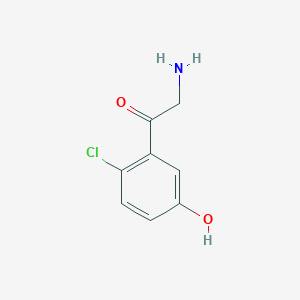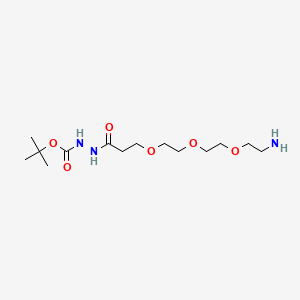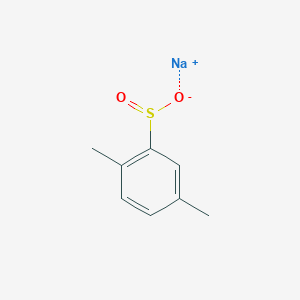
(S)-2-Ethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethylpyrrolidine is a chiral amine with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s chirality and unique structure make it valuable in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Ethylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethylpyrrole using a chiral catalyst. Another method includes the reduction of 2-ethylpyrrolidin-2-one with a chiral reducing agent. These methods typically require specific reaction conditions, such as controlled temperature and pressure, to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These processes utilize advanced chiral catalysts and optimized reaction conditions to ensure high yield and purity. The industrial production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and agrochemical industries.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrrolidines. These products are valuable intermediates in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
(S)-2-Ethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethylpyrrolidine involves its interaction with specific molecular targets. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to desired biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Ethylpyrrolidine: The enantiomer of (S)-2-Ethylpyrrolidine, with similar chemical properties but different biological activities.
2-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine: Another analog with a propyl group, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific chirality and the presence of an ethyl group, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H13N |
|---|---|
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
(2S)-2-ethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
JFZLDRUSMYBXRI-LURJTMIESA-N |
SMILES isomérico |
CC[C@H]1CCCN1 |
SMILES canónico |
CCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)
![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)


